molecular formula C7H2F2N2O2 B2356266 2,3-Difluoro-6-nitrobenzonitrile CAS No. 157647-01-3

2,3-Difluoro-6-nitrobenzonitrile

Cat. No.: B2356266
CAS No.: 157647-01-3
M. Wt: 184.102
InChI Key: ZQODJFMGXOQZOC-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitrobenzonitrile is an aromatic nitro compound with the molecular formula C7H2F2N2O2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-nitrobenzonitrile typically involves the nitration of 2,3-difluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium methoxide in methanol, elevated temperatures.

Major Products Formed:

    Reduction: 2,3-Difluoro-6-aminobenzonitrile.

    Substitution: Products depend on the nucleophile used, such as 2,3-dimethoxy-6-nitrobenzonitrile when using sodium methoxide.

Scientific Research Applications

2,3-Difluoro-6-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

    Medicine: Research into fluorinated pharmaceuticals often involves compounds like this compound as building blocks for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-nitrobenzonitrile depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the presence of fluorine atoms can enhance the metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

  • 2,6-Difluoro-3-nitrobenzonitrile
  • 2,3-Difluoro-6-methoxybenzonitrile
  • 2,3-Difluoro-6-aminobenzonitrile

Comparison: 2,3-Difluoro-6-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups on the benzonitrile core. This arrangement can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the nitro group in the 6-position can lead to different electronic effects and steric hindrance compared to its isomers.

Properties

IUPAC Name

2,3-difluoro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQODJFMGXOQZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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